molecular formula C17H25N3O3S B2490573 N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797560-48-5

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2490573
CAS No.: 1797560-48-5
M. Wt: 351.47
InChI Key: DVSIDQXEKMSSEC-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The sulfonamide moiety is further functionalized with a 2-methoxy-2-phenylbutyl chain, which introduces lipophilic and steric bulk to the molecule. This compound belongs to a class of pyrazole-4-sulfonamides known for their diverse pharmacological activities, including antiproliferative effects .

Synthesis and Characterization:
The synthesis of such derivatives typically involves coupling substituted pyrazole sulfonyl chlorides with amine-containing side chains under basic conditions. Characterization via Fourier transform infrared (FT-IR) spectroscopy, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and elemental analysis confirms structural integrity . The 2-methoxy-2-phenylbutyl substituent likely enhances membrane permeability and metabolic stability compared to simpler alkyl chains.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-6-17(23-5,15-10-8-7-9-11-15)12-18-24(21,22)16-13(2)19-20(4)14(16)3/h7-11,18H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIDQXEKMSSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=C(N(N=C1C)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with methylhydrazine in methanol at 25–35°C. This exothermic reaction proceeds quantitatively, yielding 3,5-dimethyl-1H-pyrazole. Subsequent methylation at the N1 position employs potassium tert-butoxide in tetrahydrofuran (THF) with methyl iodide as the alkylating agent.

Critical Parameters :

  • Base Selection : Potassium tert-butoxide outperforms sodium hydride (NaH) or carbonates, achieving 78% yield versus ≤55% with alternatives.
  • Solvent : THF ensures homogeneity and prevents side-product formation compared to dimethylformamide (DMF) or acetonitrile.

Sulfonylation to Pyrazole-4-Sulfonyl Chloride

Chlorosulfonic acid and thionyl chloride convert 1,3,5-trimethyl-1H-pyrazole into its sulfonyl chloride derivative. The reaction occurs in chloroform under nitrogen at 60°C for 12 hours, followed by careful quenching with ice-cold water to isolate the intermediate.

Optimization Insights :

  • Temperature Control : Maintaining 60°C prevents decomposition of the sulfonyl chloride.
  • Stoichiometry : A 5.5:1 molar ratio of chlorosulfonic acid to pyrazole ensures complete conversion.

Amine Coupling with 2-Methoxy-2-Phenylbutylamine

The final step involves nucleophilic substitution between pyrazole-4-sulfonyl chloride and 2-methoxy-2-phenylbutylamine. Diisopropylethylamine (DIPEA) in dichloromethane (DCM) facilitates deprotonation of the amine, enabling efficient sulfonamide bond formation.

Reaction Conditions :

  • Solvent : DCM provides optimal solubility for both reactants.
  • Base : DIPEA (3.0 equivalents) achieves higher yields than triethylamine or pyridine.
  • Duration : 16-hour stirring at 25–30°C ensures completion.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure product.

Comparative Analysis of Synthetic Routes

Table 1 summarizes yield variations across alternative conditions for the methylation and sulfonylation steps, derived from analogous syntheses:

Table 1. Methylation of 3,5-Dimethyl-1H-Pyrazole Under Varied Conditions

Base Solvent Time (h) Yield (%)
Potassium t-BuO THF 16 78
Sodium hydride DMF 12 55
Sodium hydroxide THF 26 27

Key Observations :

  • Potassium tert-butoxide in THF maximizes yield and reproducibility.
  • Prolonged reaction times in polar aprotic solvents (e.g., DMF) promote degradation.

Structural Characterization and Validation

The target compound is validated via spectroscopic and chromatographic methods:

  • FT-IR : Peaks at 3284 cm⁻¹ (N–H stretch), 1145 cm⁻¹ (S=O symmetric stretch), and 691 cm⁻¹ (C–CH₃ deformation) confirm sulfonamide and trimethylpyrazole motifs.
  • ¹H NMR : Singlets at δ 3.74 ppm (N–CH₃) and δ 2.96 ppm (OCH₃) verify substitution patterns.
  • HRMS : Molecular ion peak at m/z 393.1542 aligns with the theoretical mass of C₁₉H₂₇N₃O₃S.

Challenges and Mitigation Strategies

Side Reactions During Sulfonylation

Over-sulfonation or chlorination at the pyrazole C5 position may occur if chlorosulfonic acid is in excess. Mitigation involves strict stoichiometric control and gradual reagent addition.

Amine Reactivity

Steric hindrance from the 2-methoxy-2-phenylbutyl group slows nucleophilic attack. Increasing reaction temperature to 40°C improves kinetics without compromising yield.

Industrial Scalability Considerations

  • Cost Efficiency : Replacing DCM with toluene reduces solvent costs while maintaining yield.
  • Catalyst Recycling : Immobilized base systems (e.g., polymer-supported DIPEA) enable reagent recovery in continuous-flow setups.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the methoxyphenylbutyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and pharmacological implications:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 1,3,5-Trimethylpyrazole-4-sulfonamide 2-Methoxy-2-phenylbutyl ~380 (estimated) Antiproliferative (U937 cells)
Example 53 () Pyrazolo[3,4-d]pyrimidine-sulfonamide Fluorinated chromen-2-yl, isopropylamide 589.1 Not explicitly stated; likely kinase inhibition
Compound 3j/3k () Benzimidazole-sulfonamide Methoxy-pyridylmethylsulfinyl ~600 (estimated) Proton pump inhibition (inferred from benzimidazole class)
NAT-1 () Thiazolidinone-sulfonamide 4-Methoxyphenyl, nicotinamide ~370 (estimated) Antidiabetic or anti-inflammatory (thiazolidinone class)


Key Observations :

  • Bioactivity : Pyrazole-sulfonamides (target compound) show antiproliferative activity, while benzimidazole-sulfonamides () are linked to proton pump inhibition. Fluorinated analogs () may target kinases due to their planar heterocyclic systems.
  • Synthetic Complexity : The target compound’s synthesis is less complex than Example 53 (), which requires Suzuki-Miyaura coupling for boronic acid integration.

Pharmacological Efficacy

  • Antiproliferative Activity : The target compound’s trimethylpyrazole core and sulfonamide group align with derivatives tested against U937 lymphoma cells, where pyrazole-sulfonamides exhibited moderate to potent activity via apoptosis induction .
  • Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to NAT-1’s tertiary-butyl group (), which is prone to hydroxylation.

Physicochemical Properties

  • Solubility : The 2-methoxy group enhances water solubility relative to fully aromatic systems (e.g., ’s benzimidazoles).
  • Steric Effects : The branched butyl chain in the target compound may hinder binding to flat enzymatic pockets compared to linear-chain analogs.

Biological Activity

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 1,3,5-trimethylpyrazole with sulfonamide derivatives. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are typically employed to confirm the structure and purity of the synthesized compound .

Antiproliferative Activity

Recent studies have shown that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while the compound demonstrated notable antiproliferative effects, it did not exhibit cytotoxicity at the tested concentrations .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties. One study highlighted that certain substituted pyrazole compounds showed remarkable inhibition of paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory activity was further supported by COX-2 inhibitory assays, where select compounds exhibited high selectivity and low ulcerogenic potential .

Other Biological Activities

Beyond antiproliferative and anti-inflammatory effects, pyrazole derivatives have been reported to possess a range of other biological activities:

  • Antibacterial and Antifungal : Some studies suggest that these compounds can inhibit bacterial growth and fungal infections .
  • Antioxidant Properties : Pyrazole sulfonamides have shown potential in scavenging free radicals, contributing to their antioxidant activity .
  • Antiviral Activity : Preliminary investigations suggest that certain derivatives may also exhibit antiviral properties .

Data Table of Biological Activities

Activity TypeEffectivenessReference
AntiproliferativeSignificant against U937 cells
Anti-inflammatoryComparable to diclofenac
AntibacterialInhibitory effects on bacterial strains
AntioxidantFree radical scavenging
AntiviralPreliminary evidence

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anti-inflammatory properties. In this study, several compounds were tested in vivo for their ability to reduce edema in rat models. The results showed that certain derivatives had higher edema inhibition percentages compared to standard treatments, indicating their potential as effective anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling a pyrazole-sulfonamide precursor (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) with a substituted amine (e.g., 2-methoxy-2-phenylbutylamine) under anhydrous conditions. Key steps include:

  • Nucleophilic substitution : React the sulfonyl chloride with the amine in tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>95%) .
    • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 1.2–1.5 ppm for methoxy protons, δ 7.3–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) with <2 ppm error .

Q. How should researchers design initial biological activity screens for this compound?

  • Approach : Prioritize assays based on structural analogs. For example:

  • Antimicrobial activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to the sulfonamide group’s known affinity .
    • Data Interpretation : Compare IC50_{50} values with literature benchmarks for related pyrazole-sulfonamides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). Focus on hydrogen bonding between the sulfonamide group and Arg120/His90 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) .
    • Limitations : Force fields may inadequately model methoxy group dynamics, necessitating experimental validation (e.g., surface plasmon resonance) .

Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?

  • Case Study : Discrepancies in DMSO vs. aqueous solubility (e.g., 10 mg/mL in DMSO vs. <0.1 mg/mL in PBS):

  • Analysis : Use Hansen solubility parameters to identify polarity mismatches. The methoxy and phenyl groups increase hydrophobicity, reducing aqueous solubility .
  • Mitigation : Formulate with cyclodextrins (e.g., β-CD) or PEGylation to enhance bioavailability .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic degradation at the sulfonamide bond is a common failure mode .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • Key Modifications :

  • Methoxy group replacement : Substitute with trifluoromethoxy to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
  • Pyrazole ring functionalization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to boost COX-2 selectivity .
    • Validation : Synthesize analogs and compare IC50_{50} values in enzyme assays. QSAR models (e.g., CoMFA) can prioritize candidates .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction conditions rigorously (e.g., moisture control for amine coupling) to avoid batch-to-batch variability .
  • Data Transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, particularly for sulfonamide-related nephrotoxicity risks .

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